molecular formula C20H30N2 B3853192 1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine

1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine

Cat. No. B3853192
M. Wt: 298.5 g/mol
InChI Key: SIXXCTUHKWPZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. AH-7921 has also been found to have an affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions.

Mechanism of Action

1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine works by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the inhibition of pain signals. It also activates the delta-opioid receptor, which is involved in the regulation of mood and emotions. This compound has been found to have a similar mechanism of action to other opioids, but with a lower potential for respiratory depression and other side effects.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. It has also been found to have a lower potential for respiratory depression compared to other opioids, which is a significant advantage in the development of new analgesic drugs.

Advantages and Limitations for Lab Experiments

1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. It also has a lower potential for abuse and dependence compared to other opioids, which makes it a safer option for use in animal studies. However, this compound has some limitations, including its complex synthesis and the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on 1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine, including the development of new analgesic drugs based on its structure and mechanism of action. Further studies are needed to determine the long-term effects of this compound on the brain and body, as well as its potential for abuse and dependence. Additionally, research is needed to identify new targets for the development of analgesic drugs that have fewer side effects and a lower potential for abuse.

Scientific Research Applications

1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine has been the subject of extensive scientific research due to its potential use as an analgesic drug. Studies have shown that this compound has a similar potency to morphine in producing analgesia, but with fewer side effects. This compound has also been found to have a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the development of new analgesic drugs.

properties

IUPAC Name

1-benzyl-N-[2-(cyclohexen-1-yl)ethyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2/c1-3-7-18(8-4-1)11-14-21-20-12-15-22(16-13-20)17-19-9-5-2-6-10-19/h2,5-7,9-10,20-21H,1,3-4,8,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXXCTUHKWPZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine
Reactant of Route 2
Reactant of Route 2
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine
Reactant of Route 3
Reactant of Route 3
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine
Reactant of Route 4
Reactant of Route 4
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine
Reactant of Route 5
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine
Reactant of Route 6
Reactant of Route 6
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.